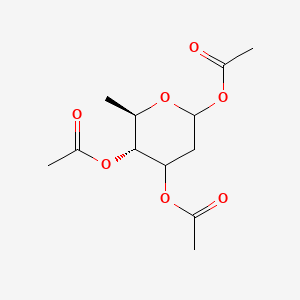

Digitoxose 1,3,4-Triacetate

Description

Historical Context of Digitoxose (B191001) Discovery and Early Characterization

The history of digitoxose is intrinsically linked to the study of cardiac glycosides from the foxglove plant, Digitalis. These compounds have been used for over two centuries to treat heart conditions. vulcanchem.com The sugar moiety, digitoxose, was first isolated and identified through the mild acid hydrolysis of these glycosides, such as digitoxin (B75463), digoxin (B3395198), and gitoxin. nih.govfrontiersin.org Early 20th-century chemists, including Cloetta and Windaus, were instrumental in these initial efforts to break down the complex natural products into their constituent aglycone and sugar parts. nih.gov

A key breakthrough in its characterization was the Keller-Kiliani test, a colorimetric reaction that specifically detects the presence of 2-deoxysugars, which produces a characteristic blue or green color in the presence of digitoxose. vulcanchem.comacs.org This test became a standard method for identifying digitoxose-containing glycosides. harvard.edu The structure of digitoxose was established as a 2,6-dideoxy-D-ribo-hexose, a rare type of sugar that lacks hydroxyl groups at both the C2 and C6 positions. nih.gov This unique structure, particularly the absence of a C2 hydroxyl group, would later prove to be a significant challenge and point of interest in synthetic chemistry. The D-enantiomer is the form commonly found in nature. nih.gov Early structural elucidation and stereochemical studies by researchers like Micheel further solidified its place in carbohydrate chemistry. nih.gov

Significance of Acetylated Sugars in Glycoscience and Synthetic Organic Chemistry

The acetylation of sugars, converting their hydroxyl groups to acetate (B1210297) esters, is a fundamental and widely employed strategy in glycoscience and synthetic chemistry. frontiersin.org Acetyl groups serve as temporary "protecting groups," masking the reactive hydroxyls to prevent unwanted side reactions during multi-step syntheses. nih.gov This protection allows chemists to direct reactions to specific sites on the complex, poly-functional carbohydrate molecule. rsc.org

The key advantages of using acetyl protecting groups include:

Stability: Acetates are stable to a wide range of reaction conditions, including those used for oxidations and many types of coupling reactions. researchgate.net

Ease of Installation: They are typically installed easily using reagents like acetic anhydride (B1165640) with a base catalyst. frontiersin.org

Modulation of Reactivity: The electron-withdrawing nature of acetyl groups decreases the reactivity of the glycosyl donor, a concept known as "disarming" the donor. wikipedia.org This allows for sequential glycosylation strategies where a more reactive "armed" donor (e.g., with ether protecting groups) can be coupled to a "disarmed" acceptor without self-coupling. wikipedia.org

Influence on Stereoselectivity: In sugars with a C2 hydroxyl group, a C2-acetyl group can participate in the reaction to direct the formation of 1,2-trans-glycosidic bonds. While digitoxose lacks this C2 group, the acetyl groups at other positions still influence the conformation and electronic properties of the sugar, thereby affecting the stereochemical outcome of glycosylation reactions. acs.org

Per-O-acetylated sugars, like Digitoxose 1,3,4-Triacetate, are valuable and stable intermediates for the synthesis of various glycosyl donors, such as glycosyl halides and trichloroacetimidates, which are then used to construct oligosaccharides and glycoconjugates. rsc.org

Role of Digitoxose Derivatives in Natural Product Chemistry and Biosynthesis

Digitoxose is a crucial component of a wide array of bioactive natural products. acs.org While its most famous role is as the trisaccharide component of the cardiac glycoside digitoxin, where it is essential for biological activity, it is also found in many other classes of natural products. nih.govrsc.org These include macrolides, anthracyclines, enediynes, and other oligosaccharides that exhibit potent antibacterial, antiviral, and antitumor activities. acs.org

The biosynthesis of digitoxose is a complex enzymatic process. Early tracer studies on Digitalis lanata helped establish the pathway for its creation and incorporation into cardiac glycosides. nih.govresearchgate.net More detailed understanding came from studies on the biosynthesis of jadomycin (B1254412) B in the bacterium Streptomyces venezuelae. Researchers identified a cluster of genes responsible for producing the activated sugar nucleotide, thymidine (B127349) diphosphate-L-digitoxose (TDP-L-digitoxose), from a glucose-1-phosphate precursor. wikipedia.org This discovery highlighted that the machinery for producing this "unusual" sugar exists not only in plants but also in bacteria, underscoring its broad importance in secondary metabolism. nih.govwikipedia.org

Overview of Research Trajectories for this compound

As a stable derivative of a key natural sugar, this compound and its closely related precursors are central to several avenues of chemical research.

The synthesis of complex molecules containing 2-deoxysugars, such as cardiac glycosides and their analogs, relies heavily on well-defined, protected sugar building blocks. Acetylated digitoxose derivatives serve as critical synthetic intermediates in these endeavors. A major challenge in this area is the stereocontrolled formation of the glycosidic linkage, particularly the β-linkage, in the absence of a participating group at the C2 position. wiley-vch.de

Synthetic strategies often involve the creation of an acetylated digitoxose unit, which is then activated as a glycosyl donor for coupling with an aglycone or another sugar. For instance, in syntheses of digitoxin analogs, a common approach is to first prepare a protected monosaccharide of digitoxose. nih.gov In one approach, a diol intermediate was regioselectively protected to install an axial acetate at the C4 position, demonstrating the precise manipulation of protecting groups needed for these syntheses. nih.gov The resulting acetylated sugar is then ready for subsequent coupling reactions. Per-acetylated sugars are also common precursors for generating highly reactive glycosyl donors like glycosyl bromides or iodides, which are then used in glycosylation reactions. acs.orgrsc.org

Table 1: Examples of Acetylated Intermediates in Deoxysugar Synthesis

| Precursor/Intermediate | Reagents/Conditions | Product/Use | Reference |

|---|---|---|---|

| Diol of Digitoxose (protected) | Trimethyl orthoacetate, TsOH; then H₂O | C4-mono-acetylated digitoxose | nih.gov |

| Per-O-acetylated sugar | TMS-I or HBr/AcOH | Glycosyl iodide or bromide | rsc.orgnih.gov |

| 2,6-dideoxy-6-bromoglycosyl acetate | K-salt of aglycone, 18-crown-6 | Glycoconjugate for landomycin synthesis | nih.govacs.org |

The use of acetylated 2-deoxysugar donors like this compound has been pivotal in understanding the mechanisms of glycosylation reactions. The absence of a C2-hydroxyl group means that stereocontrol cannot be achieved through the common neighboring group participation mechanism, making these reactions mechanistically complex and often difficult to control. nih.gov

Research has shown that the stereochemical outcome of 2-deoxyglycosylations is highly dependent on the reaction conditions, the nature of the leaving group on the donor, and the protecting groups. Acetyl groups, being electron-withdrawing, "disarm" the glycosyl donor, making it less reactive. wikipedia.org This can influence the reaction mechanism, favoring either an S_N_1-like pathway (proceeding through an oxocarbenium ion intermediate) or an S_N_2-like pathway (direct displacement). For example, highly reactive glycosyl iodides generated from acetylated precursors can undergo S_N_2-like reactions with strong nucleophiles to give β-linked products with high selectivity. nih.govacs.org Conversely, activation of other donors can lead to mixtures of α and β products. Studies have also explored how "long-range" participation from a C3-acyl group (like acetate or benzoate) can influence selectivity, though this effect is less pronounced and predictable than C2-participation. nih.govacs.org

Table 2: Factors Influencing Stereoselectivity in 2-Deoxyglycosylation

| Factor | Observation | Potential Mechanism | Reference |

|---|---|---|---|

| Protecting Groups | Electron-withdrawing (e.g., acetate) "disarm" the donor, affecting reactivity. | Modulates stability of oxocarbenium intermediate. | wikipedia.org |

| Leaving Group | Iodides are highly reactive; bromides can be activated under various conditions. | Iodides can favor S_N_2 pathways; bromides can proceed via S_N_1 or S_N_2. | nih.govacs.org |

| Promoter/Catalyst | Silver salts (e.g., Ag-triflate, Ag-silicate) give different α/β ratios. | Influences the rate of leaving group departure and the nature of the intermediate. | nih.govacs.org |

| Nucleophile Strength | Strong nucleophiles can favor β-selectivity with reactive donors. | Promotes S_N_2-like displacement over S_N_1 pathway. | nih.gov |

This compound and related protected monosaccharides are fundamental starting materials for the synthesis of novel analogs of bioactive natural products. By systematically modifying the sugar portion of a molecule like digitoxin, researchers can probe structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.

For example, synthetic analogs of digitoxin have been created where the natural trisaccharide is replaced by a single, different sugar. In one such study, an α-L-rhamnose monosaccharide analog of digitoxin was synthesized. nih.gov This process involved the de novo synthesis of the protected rhamnose sugar, followed by its palladium-catalyzed glycosylation with the digitoxin aglycone (digitoxigenin). nih.gov Other research has focused on catalyst-controlled regioselective glycosylation, using borinic acid catalysts to add new sugar units to a specific hydroxyl group on the intact digitoxin molecule, creating novel analogs that would be inaccessible through other means. researchgate.net These strategies all depend on the principles of protecting group chemistry, where acetylated intermediates play a key role in the construction of the required sugar donors. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H18O7 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

[(2R,3R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10?,11?,12-/m1/s1 |

InChI Key |

QKPIXQGRPBEVLX-LUBDKGQGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Digitoxose 1,3,4 Triacetate and Its Precursors

Chemo- and Stereoselective Synthesis of 2,6-Dideoxyhexoses

The synthesis of 2,6-dideoxyhexoses, the parent structures of digitoxose (B191001), presents a significant challenge due to the absence of a hydroxyl group at the C-2 position, which typically directs the stereochemical outcome of glycosylation reactions. acs.org Various strategies have been developed to overcome this, including direct and indirect methods, the use of glycals, and de novo syntheses. nih.gov

Glycosylation Strategies for Digitoxose Derivatives

The formation of the glycosidic bond in digitoxose-containing molecules is a pivotal step in the synthesis of many natural products and their analogues. The lack of a participating group at the C-2 position makes stereocontrol at the anomeric center a primary challenge. acs.org

Recent advancements have explored various promoters and catalytic systems to achieve high selectivity. For instance, glycosyl tosylates have been utilized to synthesize β-glycosides, a method that has been adapted for the more sterically hindered α-digitoxose residues. Another approach involves the use of glycosyl sulfonate intermediates, which can be activated under mild conditions to afford disaccharides and trisaccharides with good α-selectivity.

A convergent synthesis of the trisaccharide chain of digitoxin (B75463) has been achieved using a palladium-catalyzed glycosylation with pyranone donors, resulting in complete β-selectivity. This method involves the iterative assembly of the sugar units followed by reductive transposition and diastereoselective dihydroxylation. acs.org

The choice of protecting groups on the glycosyl donor and acceptor can significantly influence the stereochemical outcome of the glycosylation. For example, the use of a 4-tosyl-protected acceptor with an olivose bromide donor resulted in a high β-selectivity (1:11 α:β), whereas a C-4 benzoate-protected acceptor under the same conditions showed diminished selectivity (1:5.4 α:β). nih.gov

| Donor Type | Promoter/Catalyst | Key Feature | Selectivity |

| Glycosyl tosylates | Not specified | Effective for β-glycosides | β-selective |

| Glycosyl sulfonate | Not specified | Mild activation | α-selective (4.4:1 for disaccharides) |

| Pyranone donors | Palladium(0) | Convergent route | Complete β-selectivity |

| Olivose bromide | Not specified | Acceptor-dependent | High β-selectivity with tosyl-protected acceptor |

| Glycal enol ethers | Gold(I)/AgOTf | Direct glycosylation | High α-selectivity (>30:1) |

Regioselective Acetylation Techniques for Digitoxose

Achieving regioselective acetylation of polyhydroxylated molecules like digitoxose is crucial for synthesizing specific derivatives such as the 1,3,4-triacetate. Both chemical and enzymatic methods have been developed to control the position of acetylation.

Organocatalytic methods have been shown to be effective. For instance, a specific catalyst has been used to achieve perfect regioselectivity for the acylation of the 4'''-OH group of digitoxin. core.ac.uk This high selectivity is attributed to a combination of the intrinsic reactivity of that specific hydroxyl group and the promotional effect of the catalyst. core.ac.uk Various acyl groups, including those from long-chain fatty acids, have been successfully introduced at this position with high yields. core.ac.uk

Enzymatic approaches, particularly using lipases, offer a mild and selective alternative for acylation. mdpi.com However, the success of enzymatic acetylation can be highly dependent on the specific enzyme and the structure of the substrate. For example, Lipase (B570770) PS has been found to selectively acylate the 4'''-OH of the terminal digitoxose unit in digitoxin and digoxin (B3395198). mdpi.comresearchgate.net In contrast, Novozym 435, while effective on other glycosides, was unable to acylate these specific cardenolides. mdpi.comresearchgate.net A study on the acetylation of free D-digitoxose using Novozym 435 provided insights into this substrate specificity. mdpi.comresearchgate.net

Enantioselective Approaches to Digitoxose and its Analogues

The de novo asymmetric synthesis of digitoxose and its analogues allows for the creation of stereochemically diverse libraries of these important sugars. nih.govnih.gov This approach is fundamental for structure-activity relationship (SAR) studies, enabling the synthesis of non-natural enantiomers and diastereomers.

A highly enantioselective and direct route to digitoxin's trisaccharide has been developed, featuring key steps such as an iterative palladium-catalyzed glycosylation, reductive 1,3-transposition, and diastereoselective dihydroxylation. acs.org This strategy has proven flexible, allowing for the preparation of various mono- and disaccharide analogues. acs.org

Another practical approach has been developed for the synthesis of α-digitoxose, the sugar moiety of the antibiotic jadomycin (B1254412) B, which employs post-glycosylation reactions following a palladium(0)-catalyzed glycosylation. wvu.edu The stereochemistry at the anomeric center is controlled by the highly diastereoselective palladium-catalyzed reaction. wvu.edu These de novo strategies provide access to a wide range of stereochemically diverse monosaccharide analogues of natural products like digitoxin, which can be used to explore and enhance biological activity. nih.govnih.gov

Novel Catalytic Systems in Acetylated Sugar Synthesis

The development of novel catalytic systems is a driving force in advancing the synthesis of acetylated sugars. These systems offer improved selectivity, milder reaction conditions, and greater efficiency compared to traditional methods.

Biocatalysis in Regioselective Esterification of Digitoxose

Biocatalysis, particularly the use of enzymes in non-conventional media, has emerged as a powerful and sustainable tool for the regioselective esterification of carbohydrates. mdpi.com Lipases are among the most versatile biocatalysts for this purpose. taltech.eecirad.fr

The enzymatic acetylation of cardiac glycosides containing digitoxose units has been investigated to produce specific acetylated derivatives. mdpi.com Lipase PS from Pseudomonas cepacia has demonstrated the ability to selectively acylate the 4'''-OH group of the terminal digitoxose in both digitoxin and digoxin, yielding the corresponding monoacetylated products which are commercial drugs. mdpi.comresearchgate.net The reaction is typically carried out in organic solvents using an acyl donor like vinyl acetate (B1210297). mdpi.com

In contrast, Novozym 435 (immobilized lipase B from Candida antarctica) was found to be ineffective in acylating digitoxin and digoxin. mdpi.comresearchgate.net A detailed investigation into the Novozym 435-catalyzed acetylation of free D-digitoxose helped to elucidate the reasons for this lack of reactivity, highlighting the subtle substrate specificity of these enzymes. mdpi.comresearchgate.net The use of biocatalysts in organic solvents or even solvent-free systems represents a green and efficient methodology for producing specific sugar esters. mdpi.comcirad.fr

| Enzyme | Substrate | Position of Acetylation | Outcome |

| Lipase PS | Digitoxin, Digoxin | 4'''-OH of terminal digitoxose | Successful monoacetylation mdpi.comresearchgate.net |

| Novozym 435 | Digitoxin, Digoxin | - | No reaction mdpi.comresearchgate.net |

| Novozym 435 | Proscillaridin A | 4'-OH of rhamnopyranosyl unit | Successful acylation mdpi.comresearchgate.net |

| Lipase PS | Lanatoside C | 6''''-OH of terminal glucopyranosyl unit | Successful acylation mdpi.comresearchgate.net |

Transition Metal Catalysis in Glycosylation

Transition metal catalysis has become an indispensable tool for the synthesis of 2-deoxyglycosides, offering high yields and excellent control over anomeric selectivity. nih.govbeilstein-journals.org Metals such as palladium, gold, and nickel have been successfully employed to activate glycosyl donors, including glycals, for coupling with acceptors. nih.govbeilstein-journals.orgfrontiersin.org

Palladium catalysis has been extensively used. O'Doherty and co-workers developed a Pd(0)-catalyzed glycosylation for the de novo synthesis of oligosaccharides. nih.gov This methodology was instrumental in a highly enantioselective synthesis of the digitoxin trisaccharide. acs.org The process involves the reaction of pyranone donors in an iterative fashion. acs.org

Gold(I) catalysis, in combination with a silver co-catalyst, has been shown to directly and stereoselectively activate glycal enol ethers for glycosylation. acs.org This method is high-yielding, proceeds at room temperature, and is tolerant of a wide range of functional groups, producing α-glycosides with high selectivity. acs.org

Nickel(II) catalysts have also been developed for the stereoselective formation of challenging 1,2-cis-2-aminoglycosides, overcoming limitations of other methods. frontiersin.org These transition metal-catalyzed reactions provide powerful and versatile strategies for constructing the complex carbohydrate portions of natural products. beilstein-journals.org

Green Chemistry Principles in Synthetic Routes to Digitoxose 1,3,4-Triacetate

The application of green chemistry principles to the synthesis of carbohydrate derivatives like this compound is driven by the need to reduce environmental impact and improve the efficiency of chemical processes. Traditional carbohydrate synthesis often involves multiple protection and deprotection steps, leading to significant waste generation. chemrxiv.org

Solvent-Free and Aqueous Reaction Conditions

A primary goal in green carbohydrate chemistry is the replacement of hazardous organic solvents with more benign alternatives, such as water, or eliminating the solvent altogether.

Aqueous Acetylation:

Recent research has demonstrated the feasibility of selective anomeric acetylation of unprotected sugars, including 2-deoxy sugars structurally related to digitoxose, in purely aqueous conditions. acs.orgnih.gov A general method involves stirring the unprotected sugar in water with acetic anhydride (B1165640) and a mild base like sodium carbonate. acs.org This approach is particularly effective for mannose, 2-acetamido, and 2-deoxy sugars, and has been successfully performed on a large scale. acs.org The higher acidity of the anomeric hydroxyl group compared to other hydroxyls on the sugar ring allows for this selectivity in an aqueous medium. acs.org

For a 2-deoxy sugar like digitoxose, this method presents a promising green alternative to traditional acetylation in pyridine (B92270) or other organic solvents. The reaction avoids the use of toxic solvents and simplifies the work-up procedure, as the reagents are water-soluble and can be easily separated from the product.

Solvent-Free Acetylation:

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. These reactions are often facilitated by catalysts and may involve mechanical energy (mechanochemistry) or heating. Stoichiometric solvent-free acetylation protocols have been developed for various alcohols and phenols, typically using acetic anhydride with a catalyst. torvergata.itnih.gov While a specific solvent-free synthesis for this compound is not prominently documented, enzymatic methods in organic solvents with minimal water content have been explored. For instance, the lipase PS has been shown to acylate the terminal digitoxose unit of digitoxin. cnr.it Furthermore, Novozym 435-catalyzed acetylation of free D-digitoxose has been investigated in a mixture of pyridine and tert-amyl alcohol with vinyl acetate as the acetylating agent. cnr.itresearchgate.net This enzymatic approach, while not entirely solvent-free, offers high regioselectivity and operates under mild conditions.

A hypothetical solvent-free approach for the per-acetylation of digitoxose could involve heating the sugar with a stoichiometric amount of acetic anhydride and a catalytic amount of a Lewis acid or a solid acid catalyst, adapting protocols used for other sugars. torvergata.it

| Method | Solvent System | Reagents | Key Advantages |

| Aqueous Anomeric Acetylation | Water | Acetic Anhydride, Sodium Carbonate | Eliminates organic solvents, simplified work-up, scalable. acs.org |

| Enzymatic Acetylation | Organic (e.g., t-Amyl alcohol/Pyridine) | Vinyl Acetate, Lipase (e.g., Novozym 435, Lipase PS) | High regioselectivity, mild reaction conditions. cnr.itresearchgate.net |

| Hypothetical Solvent-Free | None | Acetic Anhydride, Catalyst (e.g., VOSO₄) | Eliminates bulk solvent waste, high concentration. torvergata.itnih.gov |

Atom Economy and Waste Reduction in Synthesis

Atom economy, E-factor, and Process Mass Intensity (PMI) are critical metrics for evaluating the "greenness" of a synthetic process. tamu.eduacsgcipr.org Traditional glycosylation and protection chemistries are often characterized by poor atom economy due to the use of stoichiometric activating agents and protecting groups, which are not incorporated into the final product. acs.org

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. tamu.edu Acetylation reactions, in principle, can have a high atom economy. For the formation of this compound from digitoxose and acetic anhydride, the primary byproduct is acetic acid.

E-Factor and Process Mass Intensity (PMI): The E-factor is the ratio of the mass of waste to the mass of the product. researchgate.net PMI is a broader metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. acsgcipr.orgacsgcipr.org Pharmaceutical processes historically have very high PMIs, often ranging from 25 to over 100, largely due to the extensive use of solvents in synthesis and purification. chemrxiv.org

Adopting aqueous or solvent-free conditions drastically reduces the PMI. For example, a conventional acetylation in pyridine might use 10-20 volumes of solvent, contributing significantly to the total mass input. An aqueous reaction replaces this with water, a much more environmentally benign solvent, while a solvent-free reaction eliminates this contribution almost entirely.

| Metric | Conventional Acetylation (in Pyridine) | Aqueous Acetylation | Solvent-Free Acetylation |

| Atom Economy (%) | ~70-80% (reaction specific) | ~70-80% (reaction specific) | ~70-80% (reaction specific) |

| E-Factor (Waste/Product) | High (e.g., >10) | Low (e.g., 1-5) | Very Low (e.g., <1) |

| Process Mass Intensity (PMI) | Very High (e.g., >50) | Low (e.g., <10) | Very Low (e.g., <5) |

Note: Values for E-Factor and PMI are illustrative estimates and depend on specific reaction conditions, scale, and purification methods.

Scale-Up Methodologies for Research and Reference Material Production

The synthesis of this compound as a reference standard requires a robust and reproducible process that can be scaled to meet demand, typically from milligram to gram quantities. researchgate.net Scaling up a synthetic process presents numerous challenges, including maintaining reaction performance, ensuring consistent product quality, and managing safety and cost. oligofastx.com

Key Considerations for Scale-Up:

Process Robustness: The chosen synthetic route must be reliable and give consistent yields and purity. Reactions that are sensitive to trace impurities or slight variations in conditions are poor candidates for scale-up. The aqueous acetylation method has been reported to be robust and scalable to a 50-gram scale for related sugars. acs.org

Purification: Chromatography is often required to achieve the high purity (>95%) needed for a reference standard. iarc.fr However, chromatographic purification can be a bottleneck on a larger scale. Developing reaction conditions that minimize byproduct formation is crucial. Crystallization is a more desirable purification method for scale-up if a suitable solvent system can be identified.

Safety and Handling: The hazards of all reagents and solvents must be carefully managed. Solvent-free methods can present challenges in terms of heat transfer and mixing, which must be addressed with appropriate engineering controls.

Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy becomes increasingly important at a larger scale. The use of inexpensive and readily available reagents, such as acetic anhydride and sodium carbonate in the aqueous method, is advantageous. acs.org

The transition from a laboratory-scale procedure to a reliable production method for a reference material like this compound involves careful process optimization. This includes refining reaction concentrations, temperatures, and times, as well as developing a scalable and efficient purification strategy to ensure the final product meets the stringent purity requirements for its intended use in pharmaceutical analysis. oligofastx.com

Chemical Reactivity and Derivatization of Digitoxose 1,3,4 Triacetate

Selective Deacetylation and Hydrolysis Reactions

The acetyl groups of Digitoxose (B191001) 1,3,4-Triacetate serve as protecting groups that can be selectively removed to unmask hydroxyl functionalities for further reactions. The selective deacetylation of per-acetylated carbohydrates is a critical step in the synthesis of complex glycosides and other carbohydrate derivatives. ccsenet.org Methodologies for the regioselective removal of the anomeric acetyl group have been developed, yielding valuable 1-hydroxy structures for diverse glycosylation reactions. ccsenet.org

Hydrolysis of the ester linkages in Digitoxose 1,3,4-Triacetate can be achieved under acidic or enzymatic conditions. Acid hydrolysis of glycosides, such as those containing digitoxose, typically cleaves the glycosidic bonds, releasing the sugar and non-sugar (aglycone) moieties. nih.govamu.edu.aznuph.edu.ua The rate of acid hydrolysis is influenced by the structure of the aglycone and the configuration of the sugar residue. amu.edu.az For instance, the complete acid hydrolysis of digitoxin (B75463) yields digitoxigenin (B1670572) and three molecules of digitoxose. nih.govamu.edu.az Enzymatic hydrolysis, on the other hand, can offer greater specificity, allowing for the stepwise cleavage of sugar units from a glycoside chain. amu.edu.aznuph.edu.ua

The increased lipophilicity of acetylated glycosides, such as a tetra-acetate form of digoxin (B3395198), may enhance intestinal absorption but can also lead to accelerated metabolism through esterase-mediated deacetylation. vulcanchem.com This rapid hydrolysis can result in a shorter biological half-life compared to the parent non-acetylated compound. vulcanchem.com

| Reaction Type | Reagents/Conditions | Outcome |

| Selective Anomeric Deacetylation | (i-Pr)3Sn(OEt) | Regioselective removal of the anomeric acetyl group. ccsenet.orgresearchgate.net |

| Complete Deacetylation | Me3SI / KMnO4 | Chemoselective removal of all acetyl groups. researchgate.net |

| Acid Hydrolysis | Mineral Acids (e.g., HCl) | Cleavage of glycosidic and ester bonds. nih.govamu.edu.az |

| Enzymatic Hydrolysis | Specific Enzymes (e.g., from cardioactive plants) | Stepwise cleavage of glycosidic linkages. nuph.edu.ua |

| Saponification | Sodium Bicarbonate in Methanol | Selective saponification of succinoyl esters on the terminal digitoxose. oup.com |

Glycosidic Bond Formation and Modification

Glycosylation is a fundamental reaction in carbohydrate chemistry, and acetylated digitoxose derivatives are valuable donors in the synthesis of various glycoconjugates. The stereochemical outcome of these reactions is of paramount importance and is influenced by several factors.

Achieving stereocontrol in glycosylation reactions involving 2-deoxy sugar donors like digitoxose is notoriously challenging. nih.gov Unlike sugars with a participating group at the C-2 position, 2-deoxy sugars cannot form a cyclic intermediate that shields one face of the anomeric center, often leading to mixtures of α and β anomers. nih.gov

However, various strategies have been developed to influence the stereoselectivity. Digitoxose is known to preferentially undergo β-selective glycosylation reactions. nih.gov The choice of promoter and reaction conditions can significantly impact the stereochemical outcome. For instance, the combination of AgPF6 and the non-nucleophilic base TTBP has been shown to be an effective promoter system for the stereoselective formation of α-linked digitoxose glycosides. nih.gov In one study, the glycosylation of a disaccharide acceptor with an L-digitoxose thioglycoside donor, promoted by AgPF6/TTBP, afforded the desired α-linked trisaccharide as a single diastereomer. nih.gov Other methods, such as those employing p-toluenesulfonic anhydride (B1165640) to activate hemiacetals, can favor the formation of β-anomers through an SN2-like pathway. acs.org

The use of remote stereodirecting groups has also emerged as a powerful strategy. For example, a 2-(diphenylphosphinoyl)acetyl group has been shown to be effective in the direct synthesis of challenging β-glycosides. researchgate.net Furthermore, computational studies, such as DFT calculations, have been employed to understand the factors governing selectivity, suggesting that in some cases, the donor may adopt a specific conformation to minimize steric and electronic interactions, thereby directing the stereochemical outcome. researchgate.net

Glycosylation reactions can proceed through a continuum of mechanisms, ranging from a dissociative S_N1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative S_N2-like pathway. acs.orgnih.gov The specific pathway is influenced by the reactivity of the glycosyl donor, the nature of the leaving group, the promoter, and the nucleophilicity of the acceptor. universiteitleiden.nl

In the context of digitoxose derivatives, the absence of a C-2 participating group means that the reaction pathway is highly dependent on the reaction conditions. S_N2 reactions require a relatively unhindered electrophilic center, which is the case for the anomeric carbon of digitoxose. libretexts.org Strong nucleophiles favor the S_N2 pathway, leading to inversion of stereochemistry at the anomeric center. libretexts.org Conversely, weaker nucleophiles and conditions that promote the formation of a stabilized oxocarbenium ion favor the S_N1 pathway, which can lead to a mixture of anomers. libretexts.org

The reactivity of the glycosyl donor is also a key factor. "Armed" donors, which have electron-releasing protecting groups like ethers, are more reactive and more likely to react through an S_N1-like mechanism. "Disarmed" donors, with electron-withdrawing protecting groups like esters (such as the acetyl groups in this compound), are less reactive and more likely to favor an S_N2-like pathway. nih.govuniversiteitleiden.nl The choice of a good leaving group at the anomeric position is also crucial for promoting the reaction. universiteitleiden.nl

| Factor | Favors S_N1-like Pathway | Favors S_N2-like Pathway |

| Nucleophile | Weak, uncharged (e.g., water, alcohols) libretexts.org | Strong, anionic (e.g., alkoxides) libretexts.org |

| Substrate (Electrophile) | Tertiary carbon (promotes stable carbocation) libretexts.orgpressbooks.pub | Methyl or primary carbon (less hindered) libretexts.orgpressbooks.pub |

| Donor Protecting Groups | "Armed" (electron-donating, e.g., ethers) nih.govuniversiteitleiden.nl | "Disarmed" (electron-withdrawing, e.g., esters) nih.govuniversiteitleiden.nl |

| Reaction Intermediate | Oxocarbenium ion acs.orgnih.gov | Covalent species (e.g., glycosyl triflate) acs.orgnih.gov |

Electrophilic and Nucleophilic Substitutions on the Pyranose Ring

While reactions at the anomeric center are most common, the pyranose ring of digitoxose derivatives can also undergo electrophilic and nucleophilic substitution reactions, although these are less frequently described for the triacetate specifically.

Electrophilic substitution reactions on aromatic rings are a well-established class of reactions, but their direct application to the pyranose ring of a sugar is not typical. masterorganicchemistry.comlibretexts.org However, related transformations on unsaturated sugar derivatives, such as glycals, are known. For instance, the Ferrier rearrangement involves the reaction of glycals with nucleophiles in the presence of a Lewis acid, proceeding through an allylic oxocarbenium ion intermediate. researchgate.net

Nucleophilic substitution reactions can occur at positions other than the anomeric carbon, particularly if a good leaving group is present. For example, the synthesis of halogenated derivatives of 2-deoxy-D-glucose has been reported, where a hydroxyl group is replaced by a halogen. mdpi.com These halogenated sugars can then serve as precursors for further modifications. The introduction of an azide (B81097) group, a versatile functional group for bioconjugation, can also be achieved through nucleophilic substitution. acs.org

Synthesis of Advanced Digitoxose Conjugates and Molecular Probes

This compound and related derivatives are valuable starting materials for the synthesis of more complex molecules, including glycoconjugates and molecular probes. These advanced structures are often designed to have specific biological activities or to be used as tools in biochemical studies.

The preparation of immunoreactive derivatives of cardiac glycosides like digoxin often involves modification of the terminal digitoxose ring. nih.govacs.org One common method is the periodate (B1199274) cleavage of the vicinal diols in the sugar, followed by reaction with a protein or other carrier molecule. google.com An improved method involves linking the cleaved digitoxose through a carboxymethyl oxime functionality, which provides better yields of purified products. nih.govacs.org

Glycorandomization is a powerful strategy for the rapid diversification of bioactive molecules by attaching different sugars. wikipedia.org This approach has been applied to natural products like digitoxin to generate libraries of new glycoside analogs with potentially improved properties, such as enhanced anticancer activity or reduced toxicity. wikipedia.orgresearchgate.net

Two main glycorandomization strategies have been developed: chemoenzymatic glycorandomization and neoglycorandomization. acs.org

Chemoenzymatic glycorandomization utilizes the promiscuity of certain enzymes to activate and transfer a variety of sugars to an aglycone. acs.org

Neoglycorandomization is a chemical approach that involves a one-step ligation of unprotected reducing sugars to an aglycone, bypassing the need for traditional protecting group chemistry. acs.org

These strategies allow for the systematic modification of the glycan portion of a molecule, which can have a profound impact on its biological activity. rsc.org For example, modifying the sugar moiety of digitoxin has been shown to improve its anticancer properties. researchgate.net

Preparation of Labeled Analogues for Research

The synthesis of isotopically labeled analogues of this compound is a critical process for advanced research applications, particularly in metabolic pathway analysis, quantitative mass spectrometry, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Labeling allows the molecule to be traced and distinguished from its endogenous counterparts. The synthetic strategies typically involve the introduction of stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C) isotopes at specific, chemically defined positions.

One common approach involves the use of labeled acetylating agents. For instance, the synthesis can be performed using [1-¹³C]acetic anhydride or [²H₆]acetic anhydride. In this procedure, unprotected D-digitoxose is treated with the isotopically labeled anhydride under standard acetylation conditions (e.g., in pyridine (B92270) or with a catalyst like 4-dimethylaminopyridine). This method results in the incorporation of the label into all three acetate (B1210297) groups at the C-1, C-3, and C-4 positions. This is particularly useful for studies where the fate of the acetyl moieties is of interest or for enhancing signals in ¹³C-NMR.

A more regioselective labeling strategy is required to label the carbohydrate backbone. This necessitates a multi-step synthesis starting from a simpler, labeled precursor. For example, to introduce a label at the C-3 position, a synthetic route might begin with a protected 2-deoxy-D-glucose derivative. The C-3 hydroxyl can be oxidized to a ketone, followed by reduction with a labeled reducing agent such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄). This re-introduces the hydroxyl group with a deuterium (B1214612) or tritium (B154650) atom attached to C-3. Subsequent chemical steps to convert the precursor into the digitoxose scaffold, followed by acetylation, yield the target molecule labeled at a specific backbone position.

The choice of isotope and labeling position is dictated by the intended application. Deuterium labeling is often employed to study kinetic isotope effects or for simplifying ¹H-NMR spectra. Carbon-13 labeling is invaluable for detailed structural elucidation via ¹³C-NMR and for quantitative proteomics or metabolomics using mass spectrometry.

Table 3.4.2.1: Strategies for Isotopic Labeling of this compound

| Labeling Strategy | Isotopic Reagent | Position of Label | Primary Research Application |

|---|---|---|---|

| Global Acetyl Labeling | [1-¹³C]Acetic Anhydride ((¹³CH₃CO)₂O) | Carbonyl carbon of all three acetate groups | ¹³C-NMR signal enhancement; metabolic fate of acetyl groups |

| Global Acetyl Labeling | [²H₆]Acetic Anhydride ((CD₃CO)₂O) | Methyl protons of all three acetate groups | Internal standard for mass spectrometry; simplifying ¹H-NMR spectra |

| Regioselective Backbone Labeling | Sodium Borodeuteride (NaBD₄) | C-3 (via oxidation-reduction sequence) | Kinetic isotope effect studies; specific signal assignment in NMR |

| Regioselective Backbone Labeling | D-[1-¹⁴C]Mannose (as precursor) | C-2 (via multi-step synthesis) | Radiotracer for in vitro metabolic pathway analysis |

Stereochemical Transformations and Isomerization Studies

The stereochemistry of this compound, particularly the orientation of the substituents on its pyranose ring, is fundamental to its chemical properties. Research in this area focuses on controlled inversion of stereocenters (epimerization) and analysis of the molecule's preferred three-dimensional shape (conformation).

Epimerization at Specific Hydroxyl Positions

Epimerization involves the inversion of configuration at a single stereogenic center. In this compound, this requires chemical manipulation of the protected hydroxyl groups at the C-3 or C-4 positions. As direct inversion is not possible on the acetate-protected hydroxyls, a deprotection-inversion-reprotection sequence is necessary.

A representative synthetic pathway for epimerization at the C-3 position begins with the selective deacetylation of this compound. This can be achieved using enzymatic methods, for example, with a regioselective lipase (B570770), or under carefully controlled mild basic conditions that preferentially cleave the less sterically hindered secondary acetate. This yields 1,4-di-O-acetyl-D-digitoxose, exposing the free hydroxyl at C-3.

With the C-3 hydroxyl group available, stereochemical inversion can be accomplished via several classic organic reactions. A widely used method is the Mitsunobu reaction. Treatment of the C-3 alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in the presence of a nucleophilic acid, such as benzoic acid, proceeds via an SN2 mechanism. This results in the inversion of the stereocenter and the formation of a C-3 benzoate (B1203000) ester. Subsequent saponification removes the benzoate and the remaining acetate groups, followed by global re-acetylation to yield the C-3 epimer, 2-Deoxy-D-xylo-hexopyranose 1,3,4-triacetate (the triacetate of D-xylosamine).

An alternative route involves the oxidation of the C-3 hydroxyl group to a ketone using a reagent like pyridinium (B92312) chlorochromate (PCC). The resulting 3-keto intermediate is planar at C-3. Subsequent stereoselective reduction of the ketone can then generate the epimeric alcohol. The choice of reducing agent is critical; using a sterically demanding hydride source, such as L-Selectride®, typically favors axial attack on the carbonyl, yielding the equatorial hydroxyl, which is the epimer of the original axial hydroxyl in digitoxose. Final acetylation affords the C-3 epimerized product. These epimers are invaluable as reference compounds for confirming chemical structures and for comparative studies.

Table 3.5.1.1: Comparison of a C-3 Epimerization Protocol

| Parameter | Starting Material (Digitoxose Derivative) | Epimerized Product |

|---|---|---|

| Systematic Name | 1,4-di-O-acetyl-2-deoxy-D-ribo-hexopyranose | 1,4-di-O-acetyl-2-deoxy-D-xylo-hexopyranose |

| Stereochemistry at C-3 | (R) configuration; Axial -OH | (S) configuration; Equatorial -OH |

| Key Inversion Reagents | DEAD, PPh₃, Benzoic Acid (Mitsunobu) | Product of Mitsunobu reaction |

| Underlying Mechanism | SN2 displacement of the activated hydroxyl group | Inversion of configuration confirmed |

Ring Conformation and Flexibility Studies

The three-dimensional structure of this compound is dominated by the conformation of its six-membered pyranose ring. For hexopyranoses, the lowest energy conformations are typically the two chair forms, denoted as ⁴C₁ and ¹C₄. The relative stability of these conformations is governed by the steric and electronic interactions of the ring substituents.

High-field ¹H-NMR spectroscopy is the principal experimental technique for determining the preferred ring conformation in solution. The conformation is elucidated by analyzing the proton-proton scalar coupling constants (³J_H,H), whose magnitudes are related to the dihedral angle between the coupled protons, as described by the Karplus equation. In the case of this compound, the molecule overwhelmingly adopts the ⁴C₁ chair conformation. This is evidenced by the large observed coupling constants between adjacent axial protons (J_ax,ax), which are typically in the range of 8–12 Hz. Conversely, couplings between axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) protons are much smaller, generally 2–5 Hz.

For example, the coupling between H-3 and H-4 (³J₃,₄) would be large, indicating a trans-diaxial relationship, which is consistent with the ⁴C₁ chair. Similarly, the coupling between H-4 and H-5 (³J₄,₅) would be large. The acetate groups at C-1, C-3, and C-4 are bulky and strongly prefer to occupy equatorial positions to minimize 1,3-diaxial steric strain. In the ⁴C₁ conformation of this compound, the C-1 acetate is equatorial, the C-3 acetate is axial, and the C-4 acetate is equatorial. While the axial C-3 acetate introduces some steric strain, this conformation is still significantly more stable than the alternative ¹C₄ chair, in which the C-1 and C-4 acetates would be forced into highly unfavorable axial positions.

Computational chemistry, using molecular mechanics (MM) and density functional theory (DFT), complements experimental NMR data. Energy minimization calculations consistently identify the ⁴C₁ chair as the global energy minimum, often predicting it to be more stable than the ¹C₄ chair by over 5 kcal/mol. These models also allow for the exploration of the energy landscape for ring inversion and the potential population of minor, non-chair conformations like skew-boats, which are generally found to be high-energy intermediates.

Table 3.5.2.1: Representative ¹H-NMR Data for Conformation Analysis of this compound in CDCl₃

| Proton(s) | Coupling Constant (J) | Observed Value (Hz) | Inferred Dihedral Angle | Conformational Implication |

|---|---|---|---|---|

| H-3, H-4 | ³J₃,₄ | ~9.5 | ~180° (anti-periplanar) | Confirms trans-diaxial orientation of H-3 and H-4 |

| H-4, H-5 | ³J₄,₅ | ~9.8 | ~180° (anti-periplanar) | Confirms trans-diaxial orientation of H-4 and H-5 |

| H-1, H-2ax | ³J₁,₂ax | ~3.5 | ~60° (gauche) | H-1 is equatorial |

| H-1, H-2eq | ³J₁,₂eq | ~1.8 | ~60° (gauche) | H-1 is equatorial |

Note: Values are representative and serve to illustrate the principles of conformational analysis.

Advanced Spectroscopic and Structural Elucidation of Digitoxose 1,3,4 Triacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. For Digitoxose (B191001) 1,3,4-triacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals, determine the relative stereochemistry, and gain insights into its conformational preferences.

The ¹H NMR spectrum of Digitoxose 1,3,4-triacetate provides initial information on the number and chemical environment of the protons. The anomeric proton (H-1) typically resonates in the downfield region (around 6.2 ppm for the α-anomer and 5.7 ppm for the β-anomer) due to the deshielding effect of the two adjacent oxygen atoms. The protons attached to carbons bearing acetate (B1210297) groups (H-3 and H-4) are also shifted downfield compared to the non-acetylated parent sugar. The protons at the C-2 deoxy position appear as complex multiplets in the upfield region (typically 1.8-2.5 ppm). The methyl protons of the three acetate groups give rise to sharp singlet signals in the range of 2.0-2.2 ppm, while the C-6 methyl protons are observed as a doublet around 1.2 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The anomeric carbon (C-1) is the most downfield signal (around 90-95 ppm). The carbons bearing the acetate groups (C-3 and C-4) resonate in the 70-80 ppm range, while the deoxy C-2 carbon is found significantly upfield (around 30-35 ppm). The C-5 and C-6 carbons appear around 65-70 ppm and 15-20 ppm, respectively. The carbonyl carbons of the acetate groups are observed in the 169-171 ppm region, and the methyl carbons of the acetates are found around 21 ppm.

For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY establishes proton-proton coupling networks, allowing for the tracing of the spin system from H-1 to H-6. For instance, the anomeric proton (H-1) will show a correlation to the C-2 protons, which in turn will correlate with H-3, and so on.

HSQC correlates each proton to its directly attached carbon atom, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the positions of the acetate groups, as the protons of the acetyl methyl groups will show correlations to the carbonyl carbons, and the protons attached to the sugar ring (e.g., H-1, H-3, H-4) will show correlations to the carbonyl carbons of the attached acetate groups.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Anomer

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~6.2 (d) | ~92 |

| 2a | ~1.9 (m) | ~33 |

| 2e | ~2.3 (m) | |

| 3 | ~5.2 (m) | ~71 |

| 4 | ~5.0 (m) | ~74 |

| 5 | ~3.8 (m) | ~68 |

| 6 | ~1.2 (d) | ~17 |

| OAc (1) | - | C=O: ~170, CH₃: ~21 |

| OAc (3) | - | C=O: ~170, CH₃: ~21 |

| OAc (4) | - | C=O: ~170, CH₃: ~21 |

Note: These are typical, illustrative values and may vary depending on the solvent and specific anomer.

The vicinal proton-proton coupling constants (³J) are crucial for determining the relative stereochemistry of the sugar ring. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Anomeric Configuration: The coupling constant between H-1 and H-2 (³J₁,₂) is a key indicator of the anomeric configuration. For the α-anomer, where H-1 is axial, it exhibits a small axial-equatorial and equatorial-equatorial coupling to the C-2 protons. In the β-anomer, H-1 is equatorial and shows small equatorial-axial and equatorial-equatorial couplings.

Ring Stereochemistry: The coupling constants between adjacent protons around the ring (e.g., ³J₂,₃, ³J₃,₄, ³J₄,₅) provide information about their relative orientations (axial-axial, axial-equatorial, or equatorial-equatorial). Large coupling constants (8-10 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This allows for the confirmation of the ribo-configuration of the digitoxose sugar.

Table 2: Typical Proton-Proton Coupling Constants for a Pyranose Ring

| Coupling | Dihedral Angle | Typical ³J Value (Hz) |

| ax-ax | ~180° | 8 - 10 |

| ax-eq | ~60° | 2 - 5 |

| eq-eq | ~60° | 2 - 5 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, regardless of their through-bond connectivity. These experiments are essential for determining the conformation of the pyranose ring and the orientation of the substituents.

NOESY/ROESY cross-peaks are observed between protons that are close in space (typically < 5 Å). For this compound, key NOE correlations would be expected between:

Axial protons on the same face of the ring (e.g., H-1ax, H-3ax, H-5ax in a chair conformation).

1,3-diaxial interactions, which can confirm the axial or equatorial orientation of substituents. For example, an NOE between H-1 and H-3 or H-5 would provide strong evidence for their relative axial positions.

Protons of the acetate methyl groups and nearby ring protons, which can help to determine the preferred orientation of the ester groups.

The pattern of NOE/ROE signals allows for the construction of a 3D model of the molecule and confirms the dominant chair conformation of the pyranose ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion (or a pseudomolecular ion such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). For this compound (C₁₂H₁₈O₇), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the molecule. For this compound, the fragmentation pattern is characterized by:

Loss of Acetate Groups: A common fragmentation pathway for acetylated sugars is the neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the precursor ion. Sequential losses of these moieties from the C-1, C-3, and C-4 positions are typically observed.

Glycosidic Bond Cleavage: While not a glycoside, fragmentation can occur at the C1-O1 bond, leading to the loss of the C-1 acetate group.

Cross-Ring Cleavage: Fragmentation of the sugar ring itself can also occur, leading to characteristic product ions that can provide further evidence for the location of the deoxy center and the acetate groups.

The systematic analysis of these fragmentation pathways allows for the confirmation of the presence and location of the three acetate groups and the deoxy functionality at the C-2 position.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For a molecule like this compound, this method would provide definitive information on its absolute configuration, bond lengths, bond angles, and the conformation of the pyranose ring in the solid state.

A suitable single crystal of this compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For acetylated sugars, the analysis would confirm the stereochemistry of the chiral centers and reveal the preferred conformation of the acetate groups. Given the flexibility of the pyranose ring, it would likely adopt a chair conformation, such as ¹C₄ or ⁴C₁, to minimize steric hindrance between the bulky acetate groups.

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. In the case of this compound, which lacks hydroxyl groups for strong hydrogen bonding, the crystal packing would be primarily dictated by weaker forces:

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) of the acetate substituents create molecular dipoles. These dipoles would align in the crystal lattice to form energetically favorable arrangements.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the pyranose ring or methyl groups) and the oxygen atoms of the carbonyl groups would also contribute to the stability of the crystal structure.

Analysis of the crystal structure would allow for the measurement of distances and angles of these interactions, providing a comprehensive understanding of the solid-state architecture.

Chiroptical Methods

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. pg.edu.plmgcub.ac.in These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light and are highly sensitive to the molecule's stereochemistry and conformation in solution. bhu.ac.in

For this compound, the primary chromophore (a group that absorbs light) is the carbonyl group (C=O) of the three acetate esters.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in optical rotation as a function of wavelength. nih.gov It shows a characteristic curve, also termed a Cotton effect, in the region of the chromophore's absorption band. bhu.ac.in The shape of this curve is diagnostic of the stereochemistry. For this compound, an anomalous ORD curve with a peak and a trough would be expected around the absorption maximum of the acetate carbonyl groups. This data complements CD spectroscopy in confirming the absolute configuration of the sugar.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The spectra of carbohydrates are complex, but key regions can be assigned to specific functional groups. nih.gov The most prominent features in the spectra of this compound would be those associated with the acetate esters.

Infrared (IR) Spectroscopy: In the IR spectrum, the most intense and diagnostic absorption would be the C=O stretching vibration of the ester carbonyl groups. This typically appears as a strong band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would also produce strong bands in the 1200-1250 cm⁻¹ region. researchgate.net The absence of a broad absorption band in the 3200-3600 cm⁻¹ range would confirm the complete acetylation of all hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum (around 1732 cm⁻¹), it is typically weaker than in the IR spectrum. sci-hub.se However, Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the molecule. The C-H stretching vibrations of the methyl and pyranose ring protons would appear in the 2800-3000 cm⁻¹ region. nih.gov The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and deformation modes of the entire molecule, providing a unique signature for this compound. nih.govnih.gov

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester (CH₃-C=O) | C=O Stretch | 1735-1750 (Strong) | ~1732 (Weak-Medium) |

| Ester (C-O) | C-O Stretch | 1200-1250 (Strong) | Variable |

| Alkane (C-H) | C-H Stretch | 2850-2960 (Medium) | 2850-2960 (Strong) |

| Methylene/Methine (CH₂/CH) | C-H Bend | 1350-1470 (Variable) | 1350-1470 (Variable) |

Biosynthetic Pathways and Biological Relevance of Digitoxose Skeletons in Academic Contexts

Enzymatic Pathways Leading to Digitoxose (B191001) Derivatives

The biosynthesis of digitoxose is a multi-step enzymatic process that has been elucidated through studies of various microorganisms. The activated form of digitoxose, TDP-digitoxose, serves as the donor substrate for glycosylation reactions. nih.gov The biosynthesis of TDP-L-digitoxose involves six enzymatic steps, starting from an activated monosaccharide. nih.gov Key steps in this pathway include dehydration and reduction reactions to form the characteristic 2,6-dideoxyhexose structure. nih.gov

Glycosyltransferases (GTs) are pivotal enzymes that catalyze the transfer of a glycosyl group from a donor to an acceptor molecule, forming a glycosidic bond. nih.govresearchgate.net In the context of digitoxose-containing natural products, GTs are responsible for attaching the digitoxose moiety to an aglycone. nih.gov Many of these GTs exhibit a degree of substrate promiscuity, meaning they can accept a variety of sugar donors and aglycone acceptors, which is a valuable trait for biosynthetic engineering and the creation of novel glycosylated compounds. nih.govnih.gov

Several glycosyltransferases involved in the incorporation of digitoxose have been identified and characterized. For instance, in the biosynthesis of Jadomycin (B1254412) B, the glycosyltransferase JadS is responsible for attaching the digitoxose moiety. nih.gov Similarly, in the biosynthesis of lobophorins, LobG2 and LobG3 are involved in the attachment of L-digitoxose units. nih.gov The table below summarizes some of the known glycosyltransferases that incorporate digitoxose into natural products.

| Glycosyltransferase | Natural Product | Strain | Function |

| JadS | Jadomycin B | Streptomyces venezuelae | Attaches digitoxose to the aglycone. |

| Lct36 | Lactonamycin Z | Streptomyces sanglieri | Attaches digitoxose to the aglycone. |

| SelSⅤ | Selvamicin | Streptomyces sp. HKI0595 | Completes the final loading of digitoxose. |

| CmiM5 | Cremimycin | Streptomyces sp. HKI0595 | Completes the final loading of digitoxose. |

| LobG2 | Lobophorins | Streptomyces sp. SCSIO 01127 | Responsible for loading the terminal L-digitoxose moiety. |

| LobG3 | Lobophorins | Streptomyces sp. SCSIO 01127 | Attaches two L-digitoxose moieties at the C-9 position. |

This table is based on data from a review on digitoxose-containing natural products. nih.gov

The genes encoding the enzymes for the biosynthesis of secondary metabolites, including digitoxose, are often found clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The analysis of these BGCs is a powerful tool for understanding and engineering the production of natural products. mdpi.comnih.govunh.edu

The BGC for Jadomycin B in Streptomyces venezuelae ISP5230 was one of the first to be identified as being responsible for digitoxose biosynthesis, containing the genes jadO, jadP, jadQ, jadS, jadT, jadU, and jadV. nih.gov In the kijanimicin-producing strain Actinomadura kijaniata, the synthetases KijD5, KijD4, KijB1, KijD10, KijD11, and KijC2 are responsible for the enzymatic synthesis of TDP-L-digitoxose. nih.gov

Furthermore, researchers have engineered "Sugar Cassette Plasmids" that contain the necessary genes for digitoxose biosynthesis. nih.gov For example, the plasmid pLNBIV contains the genes oleV, oleW, eryBIV, oleY, oleL, oleS, and oleE for the synthesis of L-digitoxose, while pMP3*BII contains the genes mtmE, mtmD, oleV, eryBII, urdR, and oleY for the synthesis of D-digitoxose. nih.govresearchgate.net These plasmids can be introduced into other organisms to produce novel glycosylated compounds. nih.gov

Mechanistic Studies of Digitoxose-Containing Glycosides in in vitro Biological Systems

Digitoxose-containing glycosides, particularly cardiac glycosides, are known for their potent biological activities, which are primarily mediated through their interaction with specific cellular targets.

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of animal cells. nih.govfrontiersin.orgpnas.org Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. frontiersin.org

Mechanistically, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades. frontiersin.orgnih.gov For example, the interaction can lead to the activation of Src tyrosine kinase and the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways like the Ras-MEK-ERK pathway. frontiersin.org Recent studies have also shown that cardiac glycoside treatment can curtail the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein. nih.gov

The structure of the sugar moiety in cardiac glycosides plays a significant role in their biological activity. nih.govnih.govcore.ac.uk Structure-activity relationship (SAR) studies have revealed that both the number and the type of sugar residues attached to the aglycone can influence the potency of Na+/K+-ATPase inhibition and other biological effects. nih.govrsc.org

For instance, the attachment of digitoxose to digitoxigenin (B1670572) has been shown to increase its binding affinity for Na+/K+-ATPase. rsc.org The first sugar in a multi-sugar glycoside chain appears to make the most significant contribution to this binding. core.ac.uk A study comparing the antiviral, cytotoxic, and anti-ATPase activities of 14 synthetic digitoxigenyl glycosides found a high correlation between these three activities, suggesting a common mechanism of action. nih.gov The table below presents data on the relative binding affinities of digitoxigenin and its digitoxose-containing glycosides.

| Compound | Number of Digitoxose Sugars | Relative Binding Affinity |

| Digitoxigenin | 0 | 1.00 |

| Digitoxigenin monodigitoxoside | 1 | 6.11 |

| Digitoxin (B75463) (tris-digitoxose) | 3 | 4.26 |

This table is based on data from a review on plant glycosyltransferases. rsc.org

Development of Molecular Probes Based on Digitoxose 1,3,4-Triacetate for Biological Pathway Interrogation

While no specific studies on the use of this compound as a molecular probe have been reported, its structure and the known biological activity of digitoxose-containing compounds suggest its potential for such applications. Molecular probes are valuable tools for studying biological processes, allowing for the visualization and quantification of specific molecules or enzymatic activities within a complex biological system. researchgate.net

Given that digitoxose-containing glycosides have a well-defined molecular target (Na+/K+-ATPase), this compound could potentially be modified to create a chemical probe. For example, the acetate (B1210297) groups could be replaced with or linked to reporter molecules such as fluorophores or biotin. Such a probe could be used to:

Visualize the subcellular localization of Na+/K+-ATPase: A fluorescently labeled this compound derivative could be used in microscopy studies to map the distribution of its binding target in different cell types and under various conditions.

Identify new binding partners: A probe with a photoaffinity label could be used to covalently cross-link to its target and any interacting proteins, which could then be identified by mass spectrometry.

Quantify enzyme activity: An activity-based probe derived from this compound could be designed to react covalently with the active site of Na+/K+-ATPase, providing a direct measure of enzyme activity in cell lysates or intact cells.

The development of such probes would require synthetic chemistry to introduce the necessary reporter groups and functional moieties, followed by rigorous biological evaluation to confirm their specificity and utility. amanote.commdpi.commdpi.comresearchgate.net

Combinatorial Biosynthesis and Mutasynthesis of Digitoxose-Containing Molecules

Combinatorial biosynthesis and mutasynthesis represent powerful strategies for expanding the structural diversity of natural products, including those containing digitoxose. nih.gov These techniques leverage the genetic and enzymatic machinery of microbial production strains to create novel "unnatural" natural products with potentially improved therapeutic properties. nih.gov By manipulating the biosynthetic pathways of deoxysugars, researchers can generate new glycosylated derivatives that would be difficult to achieve through traditional chemical synthesis. nih.gov

A primary method in this field involves the use of "sugar cassette plasmids". nih.gov These plasmids are engineered to carry the specific set of genes responsible for the biosynthesis of a desired sugar, such as TDP-d-digitoxose or TDP-l-digitoxose. nih.govresearchgate.net When these plasmids are introduced into a heterologous host organism that produces a bioactive aglycone, the host's native glycosyltransferases (GTs) may exhibit relaxed substrate specificity and attach the new digitoxose sugar to the aglycone, resulting in a novel glycosylated compound. nih.gov The success of this approach hinges on the promiscuity of these GTs, which are the enzymes that catalyze the transfer of the sugar moiety to the aglycone. nih.govresearchgate.net

Research has demonstrated the viability of this strategy in generating new bioactive molecules. For instance, by introducing a plasmid for TDP-d-digitoxose synthesis into a mutant strain of Streptomyces argillaceus, researchers successfully generated seven new analogs of the antitumor drug mithramycin. nih.gov One of these novel compounds, demycarosyl-3D-β-d-digitoxosyl-mithramycin SK, exhibited not only high antitumor activity but also reduced toxicity compared to the parent compound in preliminary evaluations. nih.gov

Similarly, the heterologous expression of digitoxose biosynthesis genes in the tetracenomycin-producing strain Streptomyces coelicolor led to the creation of two new derivatives: 8-O-d-digitoxosyl-tetracenomycin C and 8-O-4-keto-d-digitoxosyl-tetracenomycin C. nih.gov This outcome confirmed the feasibility of altering saccharide patterns to produce new bioactive compounds using digitoxose biosynthesis plasmids. nih.gov

These genetic engineering techniques offer a more environmentally friendly alternative to chemical synthesis, which often involves complex protection/deprotection steps and the use of harsh or toxic reagents. nih.gov By harnessing the cell's own biosynthetic machinery, combinatorial biosynthesis allows for the targeted creation of diverse molecular structures, expanding the library of potential drug candidates derived from natural product scaffolds. nih.govnih.gov

Table 1: Examples of Novel Digitoxose-Containing Molecules via Combinatorial Biosynthesis

| Parent Compound | Production Strain | Genetic Tool/Method | Novel Compound(s) Generated | Key Findings |

| Mithramycin | Streptomyces argillaceus M3W1 (mutant) | Expression of a glycosylated NDP-d-digitoxose synthesis plasmid. nih.gov | Demycarosyl-3D-β-d-digitoxosyl-mithramycin SK | Showed high antitumor activity and less toxicity than mithramycin. nih.gov |

| Tetracenomycin C | Streptomyces coelicolor M1146 | Engineered biosynthesis of d-digitoxose via sugar plasmids. nih.gov | 8-O-d-digitoxosyl-tetracenomycin C, 8-O-4-keto-d-digitoxosyl-tetracenomycin C | Demonstrated the successful production of new glycosylated compounds by altering saccharide patterns. nih.gov |

| Jadomycin B | Streptomyces venezuelae ISP5230 | Inactivation of genes in the L-digitoxose pathway (e.g., ΔjadO mutant). researchgate.net | Jadomycin analog with altered sugar moiety | Showed that the glycosyltransferase JadS could tolerate structural changes in the L-digitoxose substrate. researchgate.net |

Computational and Theoretical Studies on Digitoxose 1,3,4 Triacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. chimicatechnoacta.ru These calculations solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived. For a molecule like Digitoxose (B191001) 1,3,4-Triacetate, methods such as DFT using the B3LYP functional with a 6-311G++ (d,p) basis set are commonly employed to balance accuracy and computational cost. chimicatechnoacta.ru Such studies provide insights into the molecule's stability, reactivity, and the distribution of electrons.

The three-dimensional structure of Digitoxose 1,3,4-Triacetate is not static. The pyranose ring can adopt various conformations, primarily different chair and boat forms, and the acetyl side chains can rotate. Energy minimization calculations are used to find the optimized, lowest-energy geometry of the molecule.

A systematic conformational search is performed to identify all stable conformers and map out the potential energy surface. This landscape reveals the relative energies of different conformations and the energy barriers between them. For acetylated pyranoses, the chair conformations are typically the most stable. The analysis would determine the preferred orientation of the bulky acetate (B1210297) groups (axial vs. equatorial) to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical outputs of a conformational landscape analysis. The values are representative.

| Conformer | Pyranose Ring Conformation | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|

| 1 | 4C1 (Chair) | 0.00 | 95.8 |

| 2 | 1C4 (Chair) | 2.50 | 1.5 |

| 3 | B2,5 (Boat) | 5.50 | <0.1 |

| 4 | 1,4B (Boat) | 5.80 | <0.1 |

| 5 | E5 (Skew-Boat) | 4.90 | <0.1 |

Quantum chemical calculations are crucial for modeling chemical reactions at a molecular level. By mapping the reaction pathway from reactants to products, a high-energy transition state structure can be identified. For this compound, this could involve modeling its synthesis or its participation in a glycosylation reaction. For instance, modeling the formation of a glycosidic bond would involve identifying the transition state as the glycosyl donor (the acetylated digitoxose) interacts with a glycosyl acceptor. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. mdpi.com These calculations can elucidate stereochemical outcomes and the influence of the acetate groups on reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

While quantum calculations excel at describing static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation models the movements of every atom in the system, including the solvent, by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal its conformational flexibility. rsc.org

These simulations, often run for nanoseconds or microseconds, show how the pyranose ring flexes and puckers and how the acetyl groups rotate and interact with solvent molecules. rsc.org This provides a more realistic picture of the molecule's behavior in a liquid environment than static models alone. The resulting trajectory can be analyzed to understand the dominant conformations in solution and the timescale of transitions between them, offering insights into how the molecule might present itself to a binding partner like a protein.

Docking Studies with Protein Targets for Interaction Prediction (purely theoretical, without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, theoretical docking studies can be performed to hypothesize how it might interact with the active site of a relevant protein, such as a glycosyltransferase or a drug target like Na+/K+-ATPase. scholarsresearchlibrary.comthesciencein.org

The process involves generating multiple possible binding poses of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. The results are purely predictive and serve to generate hypotheses about potential interactions. thesciencein.org Analysis of the top-scoring poses can identify key theoretical interactions, such as hydrogen bonds and hydrophobic contacts, between the acetate groups or ring oxygens and specific amino acid residues of the protein.

Table 2: Hypothetical Docking Results of this compound into a Glycosyltransferase Active Site This table presents a theoretical output from a molecular docking simulation. The interactions and distances are for illustrative purposes.

| Interaction Type | Ligand Atom | Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O (C1-acetate carbonyl) | ASN-150 (NH2) | 2.9 |

| Hydrogen Bond | O (C4-acetate carbonyl) | ARG-210 (NH) | 3.1 |

| Hydrophobic (CH-π) | CH3 (C6) | TRP-255 (indole ring) | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Digitoxose Analogues (focused on chemical or in vitro biological parameters)